![molecular formula C9H6BrNO2 B12874505 2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of benzo[d]oxazole with bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetone, and acidic or basic conditions.
Major Products Formed
Substitution: New derivatives with different functional groups replacing the bromomethyl group.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial, antifungal, and anticancer activities.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethyl)benzo[d]oxazole-5-carboxaldehyde
- 2-(Fluoromethyl)benzo[d]oxazole-5-carboxaldehyde
- 2-(Methylthio)benzo[d]oxazole-5-carboxaldehyde
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and methylthio analogs. The bromine atom is larger and more polarizable, making it more reactive in substitution reactions. This can lead to the formation of a wider variety of derivatives and potentially more potent biological activities .
Eigenschaften
Molekularformel |
C9H6BrNO2 |
|---|---|
Molekulargewicht |
240.05 g/mol |
IUPAC-Name |
2-(bromomethyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2/c10-4-9-11-7-3-6(5-12)1-2-8(7)13-9/h1-3,5H,4H2 |
InChI-Schlüssel |
FOGJJNMIRGTKTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




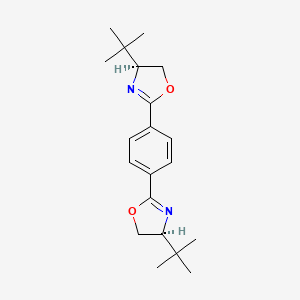
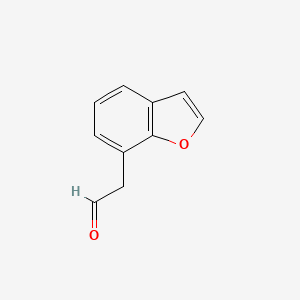
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
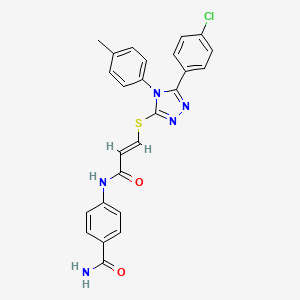

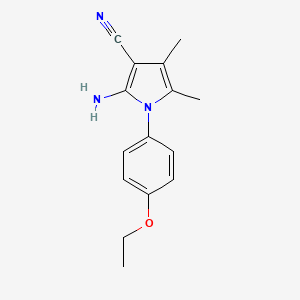
![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
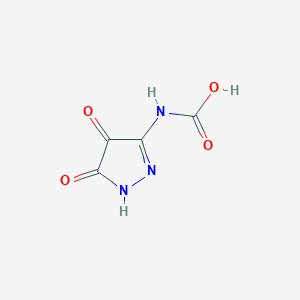
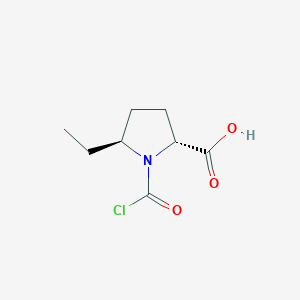
![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)
